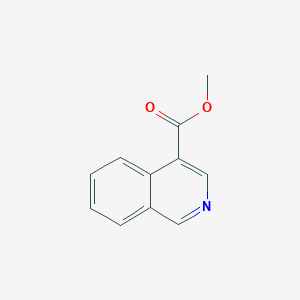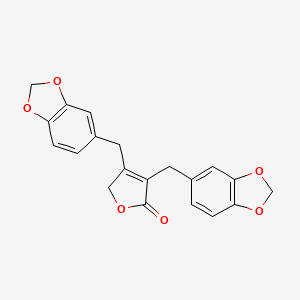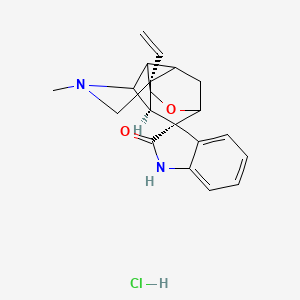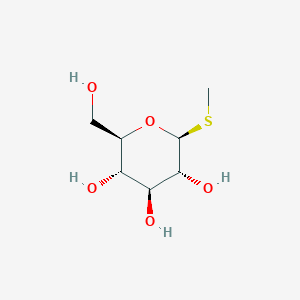
3-((4-Methoxybenzyl)oxy)propan-1-ol
Overview
Description
3-((4-Methoxybenzyl)oxy)propan-1-ol is a chemical compound with the CAS Number: 135362-69-5 . It has a molecular weight of 196.25 and its IUPAC name is 3-[(4-methoxybenzyl)oxy]-1-propanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-((4-Methoxybenzyl)oxy)propan-1-ol is 1S/C11H16O3/c1-13-11-5-3-10 (4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-((4-Methoxybenzyl)oxy)propan-1-ol is a liquid . It has a molecular weight of 196.25 . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Cancer Research
3-((4-Methoxybenzyl)oxy)propan-1-ol: is utilized in cancer research as a chemical standard and reference material . Its role is pivotal in the synthesis of compounds that may have antitumor properties or could act as carriers for drugs targeting cancer cells. The compound’s stability and reactivity make it suitable for creating analogs that can be tested against various cancer cell lines.
Material Science
In material science, this compound finds application in the synthesis of new polymeric materials . Its molecular structure allows for the introduction of methoxy groups into polymers, which can alter their physical properties, such as thermal stability and solubility, potentially leading to the development of novel materials with specific characteristics desired in fields like electronics or coatings.
Chemical Synthesis
3-((4-Methoxybenzyl)oxy)propan-1-ol: serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules . Its presence in a synthetic pathway can influence the steric and electronic properties of the resulting compounds, which is crucial for the development of pharmaceuticals and agrochemicals.
Chromatography
This compound is used in chromatographic methods as a standard for calibrating equipment and ensuring the accuracy of analytical results . It can be employed in both gas and liquid chromatography to help identify and quantify other substances within a sample, thanks to its well-defined retention time and peak characteristics.
Analytical Research
In analytical research, 3-((4-Methoxybenzyl)oxy)propan-1-ol is often used as a reference compound to validate analytical methods . Its known purity and structure provide a benchmark for comparing the performance of analytical techniques, such as spectroscopy or mass spectrometry, ensuring the reliability of the data obtained.
PROTAC Linker Synthesis
The compound is instrumental in the synthesis of PROTAC linkers, which are part of a therapeutic strategy that targets proteins for degradation . The linkers are designed to connect a ligand for the target protein with a molecule that can recruit an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation by the proteasome.
Safety and Hazards
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHPNIXVMWYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450434 | |
| Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxybenzyl)oxy)propan-1-ol | |
CAS RN |
135362-69-5 | |
| Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)











